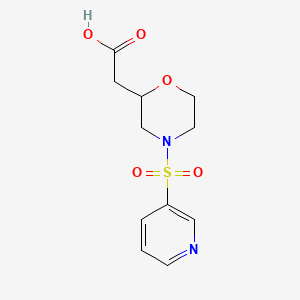
2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid, also known as PSMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. PSMA is a heterocyclic compound that contains a pyridine ring, a morpholine ring, and a sulfonic acid group. This compound has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
The mechanism of action of 2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid is not fully understood, but it is believed to be involved in the regulation of glutamate signaling. This compound is an enzyme that cleaves glutamate from the N-terminus of peptides and proteins. This activity is thought to modulate glutamate signaling and may be involved in the regulation of synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In addition to its role in glutamate signaling, this compound has been shown to regulate the activity of the proteasome, a cellular complex involved in protein degradation. This compound has also been found to be involved in the regulation of angiogenesis, the process by which new blood vessels are formed.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid in lab experiments is its specificity for prostate cancer cells. This allows for targeted imaging and therapy, which can improve the effectiveness of cancer treatments. However, this compound is not specific to prostate cancer cells and has been found to be expressed in other tissues, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid. One area of research is the development of this compound-targeted therapies for prostate cancer. Preclinical studies have shown promising results, and clinical trials are currently underway. Another area of research is the development of this compound-targeted imaging agents for the detection of prostate cancer. These agents could improve the accuracy of prostate cancer diagnosis and help guide treatment decisions. Additionally, this compound has potential applications in other fields of research, such as neuroscience and angiogenesis. Further research is needed to fully understand the role of this compound in these processes and its potential as a therapeutic target.
Synthesis Methods
The synthesis of 2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid involves the reaction of 4-bromopyridine-3-sulfonic acid with morpholine in the presence of a base such as potassium carbonate. The resulting product is then treated with chloroacetic acid to form this compound. This method yields this compound with a purity of over 95% and is a cost-effective way to synthesize this compound.
Scientific Research Applications
2-(4-Pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid has been studied for its potential applications in various fields of research. One of the most promising areas of research for this compound is in the development of cancer therapies. This compound has been found to be overexpressed in prostate cancer cells and has been targeted for imaging and therapy. This compound-targeted imaging has been used to detect prostate cancer cells in patients, while this compound-targeted therapy has shown promising results in preclinical studies.
properties
IUPAC Name |
2-(4-pyridin-3-ylsulfonylmorpholin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c14-11(15)6-9-8-13(4-5-18-9)19(16,17)10-2-1-3-12-7-10/h1-3,7,9H,4-6,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYXEHXEFGMCAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CN=CC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,3-Dimethylbutanoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579965.png)
![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholin-2-yl]acetic acid](/img/structure/B7579978.png)
![2-[2-[(2,4,5-Trimethyloxolane-3-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579985.png)
![2-[4-(4-Bromophenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579989.png)
![2-[4-(2-Chloro-4-fluorophenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579993.png)
![2-[2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579997.png)
![2-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580004.png)
![2-[4-(2-Methoxyphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7580008.png)
![2-[(Furan-3-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580013.png)
![2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)morpholin-2-yl]acetic acid](/img/structure/B7580023.png)
![2-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580029.png)
![2-[2-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580037.png)
![2-[4-(4-Chlorophenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7580053.png)